5-(4-Methoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, featuring a methoxyphenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of dry alcohol as a solvent and heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(4-Methoxyphenyl)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of carbon steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)furan-2-yl nicotinonitrile: Similar structure with a furan ring instead of a pyridine ring.
4-(4-Methoxyphenyl)nicotinonitrile: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
5-(4-Methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Biological Activity
5-(4-Methoxyphenyl)nicotinonitrile, with the CAS number 1268095-82-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group attached to a phenyl ring and a nitrile functional group linked to a nicotinic framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, with Minimum Inhibitory Concentrations (MICs) indicating significant potency.
Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
Escherichia coli | 125 | Biofilm inhibition |
The compound exhibits bactericidal action, particularly against Gram-positive bacteria, and has shown moderate-to-good antibiofilm activity compared to traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MDA-MB-231 (breast) | 19 | Induction of apoptosis |
A549 (lung) | 25 | Cell cycle arrest |
HeLa (cervical) | 15 | Inhibition of proliferation |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of MRSA and E. coli. The results indicated that the compound significantly reduced biofilm formation and LasR gene expression, which is crucial for biofilm development in bacteria .
- Cytotoxicity Assessment : In a comparative study with other known anticancer agents, this compound showed lower cytotoxicity in normal cell lines while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications at various positions on the phenyl ring or alterations in the nitrile group could enhance potency and selectivity.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEYESUTSSYDQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744996 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268095-82-4 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.